REACTION_SMILES
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[CH3:13][S:14](=[O:15])([CH2:16][CH2:17][OH:18])=[O:19].[F:3][c:4]1[c:5]([C:6]#[N:7])[cH:8][cH:9][cH:10][c:11]1[F:12].[H-:1].[Na+:2].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[c:4]1([OH:15])[c:5]([C:6]#[N:7])[cH:8][cH:9][cH:10][c:11]1[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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N#Cc1cccc(F)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |